

Structure-activity relationship (SAR) studies of 1-Oxo-1,2-dihydroisoquinoline analogs

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Compound of Interest

Compound Name: 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde

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The Isoquinolinone Scaffold: A Privileged Core in Modern Drug Discovery

A Comparative Guide to the Structure-Activity Relationship of 1-Oxo-1,2-dihydroisoquinoline Analogs

The 1-oxo-1,2-dihydroisoquinoline, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry. Its rigid structure and synthetic tractability make it an ideal starting point for the development of potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-oxo-1,2-dihydroisoquinoline analogs, focusing on their development as Poly(ADP-ribose) polymerase (PARP) inhibitors and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists. We will also explore their broader applications as anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.

Part 1: The Versatility of the 1-Oxo-1,2-dihydroisoquinoline Core

The isoquinoline alkaloid family, from which the 1-oxo-1,2-dihydroisoquinoline core is derived, boasts a rich history in natural product chemistry and pharmacology.^[1] This structural motif is a

key component in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[\[2\]](#)[\[3\]](#)[\[4\]](#) The inherent drug-like properties of this scaffold have spurred the synthesis of numerous analogs, leading to the discovery of potent inhibitors for clinically relevant targets.

Part 2: Comparative SAR Analysis of 1-Oxo-1,2-dihydroisoquinoline Analogs

Targeting DNA Repair: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks.[\[4\]](#) Their inhibition has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[\[4\]](#)[\[5\]](#) The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

A key design strategy involves mimicking the nicotinamide moiety of NAD⁺, the natural substrate of PARP enzymes.[\[4\]](#) The constrained carboxamide of the 1-oxo-3,4-dihydroisoquinoline core effectively serves this purpose.

Key SAR Insights for PARP Inhibition:

- The Carboxamide Moiety is Crucial: The structure of the amide substituent at the 4-position dramatically influences potency. Unsubstituted carboxamides generally exhibit weak activity.[\[6\]](#)
- Piperidine and Bipiperidine Appendages Enhance Potency: Introduction of a [1,4'-bipiperidine]-1'-carbonyl group at the 4-position leads to a significant increase in inhibitory activity against both PARP1 and PARP2.[\[4\]](#)[\[6\]](#)
- Fluorine Substitution Boosts Activity: The addition of a fluorine atom at the 7-position of the isoquinoline core (the "magic fluorine") can enhance potency. For instance, the 7-fluoro substituted analog of a lead compound showed a ~2.5-fold improvement in potency.[\[4\]](#)

- Isosteric and Bioisosteric Replacements are Often Detrimental: Replacing the piperidine nitrogen with carbon (isostere) or oxygen (oxa-analog) in the carboxamide side chain significantly reduces potency, highlighting the importance of the nitrogen for interaction with the enzyme.[4][6]

Table 1: Comparative Activity of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Analogs as PARP Inhibitors

Compound ID	R (Substitution at 7-position)	Amide Moiety	PARP1 IC ₅₀ (nM)	PARP2 IC ₅₀ (nM)
3l	H	4-([1,4'-bipiperidine]-1'-yl)carbonyl	156	70.1
3aa	F	4-([1,4'-bipiperidine]-1'-yl)carbonyl	~62	~28
3y (isostere of 3l)	H	4-(cyclohexylcarbonyl)piperidine-1-carbonyl	>1000	>1000
3v (oxa-analog of 3l)	H	4-(morpholine-4-carbonyl)piperidine-1-carbonyl	>1000	>1000
Olaparib (Reference)	N/A	N/A	~5	~1

Data synthesized from literature.[4]

Modulating Allergic Inflammation: 1-Oxo-1,2-dihydroisoquinolines as CRTH2 Antagonists

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), plays a pivotal role in allergic inflammation by

mediating the chemotaxis of Th2 cells, eosinophils, and basophils.[\[7\]](#)[\[9\]](#)[\[10\]](#) Antagonists of this receptor are being actively pursued for the treatment of asthma and other allergic diseases.[\[7\]](#) The 1-oxo-1,2-dihydroisoquinoline scaffold has been successfully utilized to develop potent and selective CRTH2 antagonists.[\[7\]](#)[\[11\]](#)

Key SAR Insights for CRTH2 Antagonism:

- Substitutions at Positions 2, 3, and 6 are Key: The development of potent CRTH2 antagonists has focused on trisubstituted 1-oxo-1,2-dihydroisoquinolines.[\[7\]](#)[\[11\]](#)
- Nature of the Substituent at Position 2: A variety of groups can be tolerated at the N2-position, influencing both potency and pharmacokinetic properties.
- The Substituent at Position 3: This position is often occupied by a group that can engage in key interactions within the receptor binding pocket.
- The Substituent at Position 6: Modifications at this position have been shown to modulate activity and selectivity.

Table 2: Comparative Activity of Isoquinoline-based CRTH2 Antagonists

Compound ID	Modifications	Binding Affinity IC50 (nM)	Functional Antagonist Activity IC50 (nM)
TASP0376377 (15-20)	Isoquinoline derivative	19	13
TASP0412098 (9I)	Isoquinoline with methylene linker to benzamide	2.1	12

Data synthesized from literature.[\[9\]](#)[\[10\]](#)

Broader Anticancer Applications

Beyond specific targets like PARP, 1-oxo-1,2-dihydroisoquinoline analogs have demonstrated broader anticancer activities against various human tumor cell lines.[\[12\]](#) The mechanism of

action for these compounds is often multifactorial and can involve the induction of apoptosis and cell cycle arrest.

Key SAR Insights for General Anticancer Activity:

- Substitution Pattern Dictates Potency: The type and position of substituents on the isoquinoline ring are critical for cytotoxic activity.
- O-(3-hydroxypropyl) Substitution: An O-(3-hydroxypropyl) substituent has been shown to significantly enhance antitumor activity, being 3-5 times more potent than a related dihydroimidazo[2,1-a]isoquinoline analog.[12]
- Combination with Other Heterocycles: Hybrid molecules combining the 1-oxo-1,2-dihydroisoquinoline core with other pharmacophores, such as 1,2,3-triazoles, have yielded compounds with potent antiproliferative activity against cancer cell lines like MCF-7 and Panc-1.[13][14]

Table 3: Anticancer Activity of Selected 1-Oxo-1,2-dihydroisoquinoline Analogs

Compound	Cell Line	IC50 (μM)
O-(3-hydroxypropyl) substituted isoquinolin-1-one (15)	Various human tumor cell lines	Potent activity reported
(2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivative (8g)	MCF-7 (Breast)	1.2 ± 0.2
(2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivative (8g)	Panc-1 (Pancreatic)	1.4 ± 0.2

Data synthesized from literature.[12][13]

Part 3: Experimental Protocols and Methodologies

To ensure the reproducibility and validity of the presented findings, this section details the experimental protocols for the synthesis of the 1-oxo-1,2-dihydroisoquinoline core and the biological assays used to evaluate their activity.

General Synthesis of the 1-Oxo-1,2-dihydroisoquinoline Core

A common and versatile method for the synthesis of the 1-oxo-1,2-dihydroisoquinoline scaffold is the intramolecular cyclization of a suitably substituted precursor.

Step-by-Step Synthesis Protocol:

- Starting Material Preparation: Begin with a substituted 2-vinylbenzoic acid or a related derivative.
- Amidation: React the carboxylic acid with an appropriate amine to form the corresponding amide.
- Intramolecular Cyclization: Subject the amide to a catalytic intramolecular cyclization reaction. This can be achieved using various catalysts, such as palladium-based catalysts, to facilitate the formation of the isoquinolinone ring.[11]
- Purification: The final product is purified using standard techniques such as column chromatography to yield the desired 1-oxo-1,2-dihydroisoquinoline analog.

PARP1 Colorimetric Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of PARP1.

Step-by-Step Assay Protocol:

- Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight. Histones serve as the substrate for PARP1-mediated ADP-ribosylation.[13]
- Washing and Blocking: Wash the plate to remove unbound histones and then block the wells to prevent non-specific binding.[15]
- Enzyme Reaction: Add the PARP1 enzyme, biotinylated NAD⁺ (the substrate), and the test compound at various concentrations to the wells. A positive control (no inhibitor) and a negative control (no enzyme) should be included.[3][13]
- Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

- Detection: Add streptavidin-HRP, which binds to the biotinylated ADP-ribose chains incorporated onto the histones. After a washing step, add a colorimetric HRP substrate. The intensity of the color produced is proportional to the PARP1 activity.[3][13]
- Data Analysis: Measure the absorbance using a microplate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.

CRTH2 Receptor Binding Assay

This assay determines the affinity of a test compound for the CRTL2 receptor by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Assay Protocol:

- Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CRTL2 receptor (e.g., HEK-hCRTL2).[11]
- Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled CRTL2 ligand (e.g., [³H]PGD2), and the test compound at various concentrations in a suitable binding buffer.[11][16]
- Incubation: Incubate the plate to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters to remove any non-specifically bound radioligand.
- Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.

Part 4: Mechanism of Action and Signaling Pathways

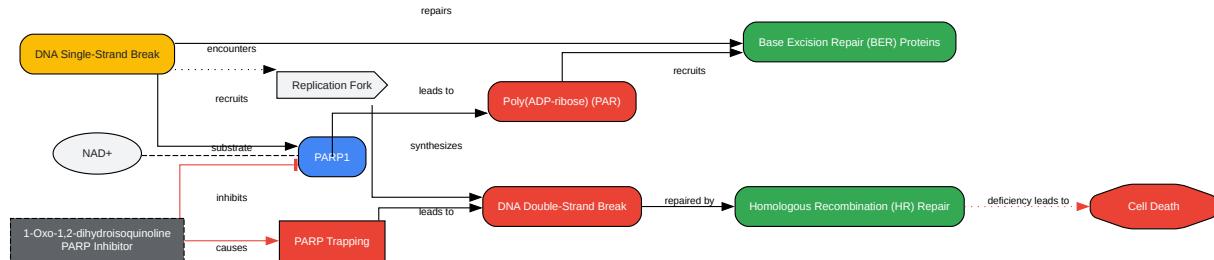
A thorough understanding of the mechanism of action is paramount in drug development. Here, we visualize the key pathways modulated by 1-oxo-1,2-dihydroisoquinoline analogs.

PARP Inhibition and the DNA Damage Response

PARP inhibitors exert their anticancer effects primarily through two mechanisms: catalytic inhibition and PARP trapping.

- Catalytic Inhibition: By competing with NAD⁺, PARP inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair proteins to the site of damage.[17]
- PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also trap the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and transcription, leading to the formation of double-strand breaks.[18][19]

In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.

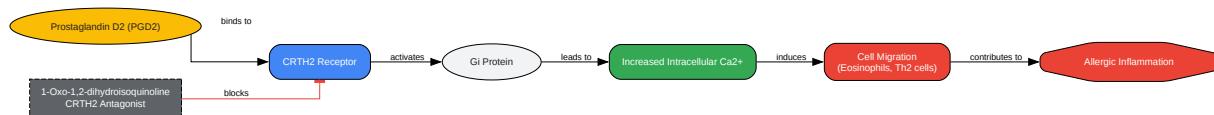


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Caption: PARP Inhibition in the DNA Damage Response Pathway.

CRTH2 Antagonism in the Allergic Inflammatory Cascade

CRTH2 is a G-protein coupled receptor (GPCR) that, upon activation by its ligand prostaglandin D2 (PGD2), initiates a signaling cascade leading to the migration of inflammatory cells. CRTH2 antagonists block this interaction, thereby preventing the downstream inflammatory effects.



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Caption: CRTH2 Antagonism in Allergic Inflammation.

Part 5: Conclusion and Future Perspectives

The 1-oxo-1,2-dihydroisoquinoline scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors of diverse biological targets. The SAR studies highlighted in this guide for PARP and CRTH2 demonstrate that subtle modifications to this core structure can lead to significant improvements in activity and selectivity. The continued exploration of this privileged scaffold, coupled with rational drug design and a deeper understanding of its interactions with various biological targets, holds great promise for the development of novel therapeutics for cancer, inflammatory diseases, and beyond.

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